

Purification of Echinocandin B nucleus from fermentation broth using chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Echinocandin B nucleus*

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Application Notes and Protocols for the Purification of Echinocandin B Nucleus

For Researchers, Scientists, and Drug Development Professionals

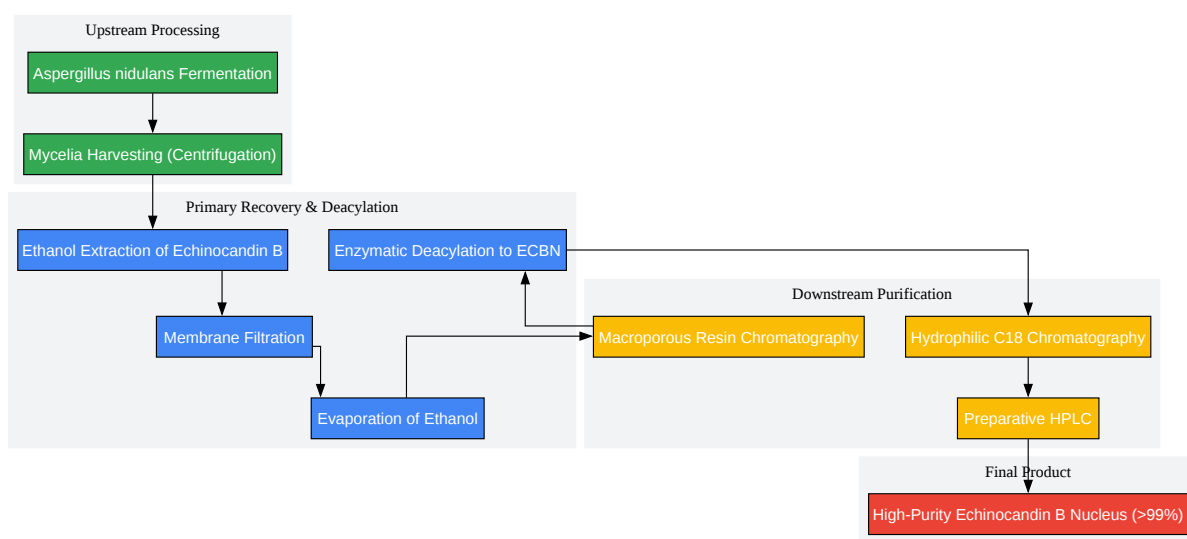
This document provides a detailed overview and step-by-step protocols for the purification of Echinocandin B (ECB) nucleus from *Aspergillus nidulans* fermentation broth using various chromatographic techniques. The ECB nucleus is a critical precursor for the semi-synthesis of anidulafungin, a potent antifungal agent.

Introduction

Echinocandins are a class of antifungal drugs that inhibit the synthesis of β -(1,3)-glucan, a crucial component of the fungal cell wall.[1] Echinocandin B (ECB) is a lipopeptide produced by the fermentation of *Aspergillus nidulans*. [1][2] The enzymatic removal of its linoleoyl side chain yields the **Echinocandin B nucleus** (ECBN), the key intermediate for synthesizing next-generation antifungal drugs like anidulafungin. [3][4] The purification of ECBN from the complex fermentation broth is a critical process in the manufacturing of these life-saving medicines. This application note outlines a multi-step chromatographic purification strategy, providing detailed protocols for each stage.

Overall Purification Workflow

The purification of **Echinocandin B nucleus** is a multi-step process that begins with the fermentation of *Aspergillus nidulans*, followed by the extraction of Echinocandin B, enzymatic deacylation to its nucleus, and subsequent chromatographic purification to achieve high purity.



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Caption: Workflow for ECBN Purification.

Experimental Protocols

Fermentation of *Aspergillus nidulans*

This protocol outlines the culture of *Aspergillus nidulans* for the production of Echinocandin B.

Materials:

- *Aspergillus nidulans* CCTCC M 2010275 strain
- Potato Dextrose Agar (PDA) plates
- Liquid medium (per 1,000 ml): 10 g glycerol, 10 g peptone, 40 g soybean meal, 20 g peanut oil, 5 g L-proline, 5 g CaCl₂, 8 g K₂HPO₄, 0.05 g FeSO₄·7H₂O, 5 g MgSO₄·7H₂O, 0.1 g MnSO₄·H₂O, 0.6 g CuSO₄·5H₂O[1]
- Erlenmeyer flasks (250 ml)
- Rotary shaker

Protocol:

- Culture the *Aspergillus nidulans* strain on PDA plates at 25°C for 13 days.[1]
- Inoculate 250 ml Erlenmeyer flasks containing 100 ml of the liquid medium with agar plugs (0.5 cm in diameter) from the PDA plates.[1]
- Incubate the flasks on a rotary shaker at 200 rpm and 25°C.[1]
- Monitor the fermentation until the Echinocandin B concentration reaches approximately 1.5 g/L.[1]
- Harvest the mycelia by centrifuging the fermentation broth at 5,000 rpm for 20 minutes.[1]

Extraction of Echinocandin B from Mycelia

This protocol describes the extraction of ECB from the harvested fungal mycelia.

Materials:

- Harvested *Aspergillus nidulans* mycelia

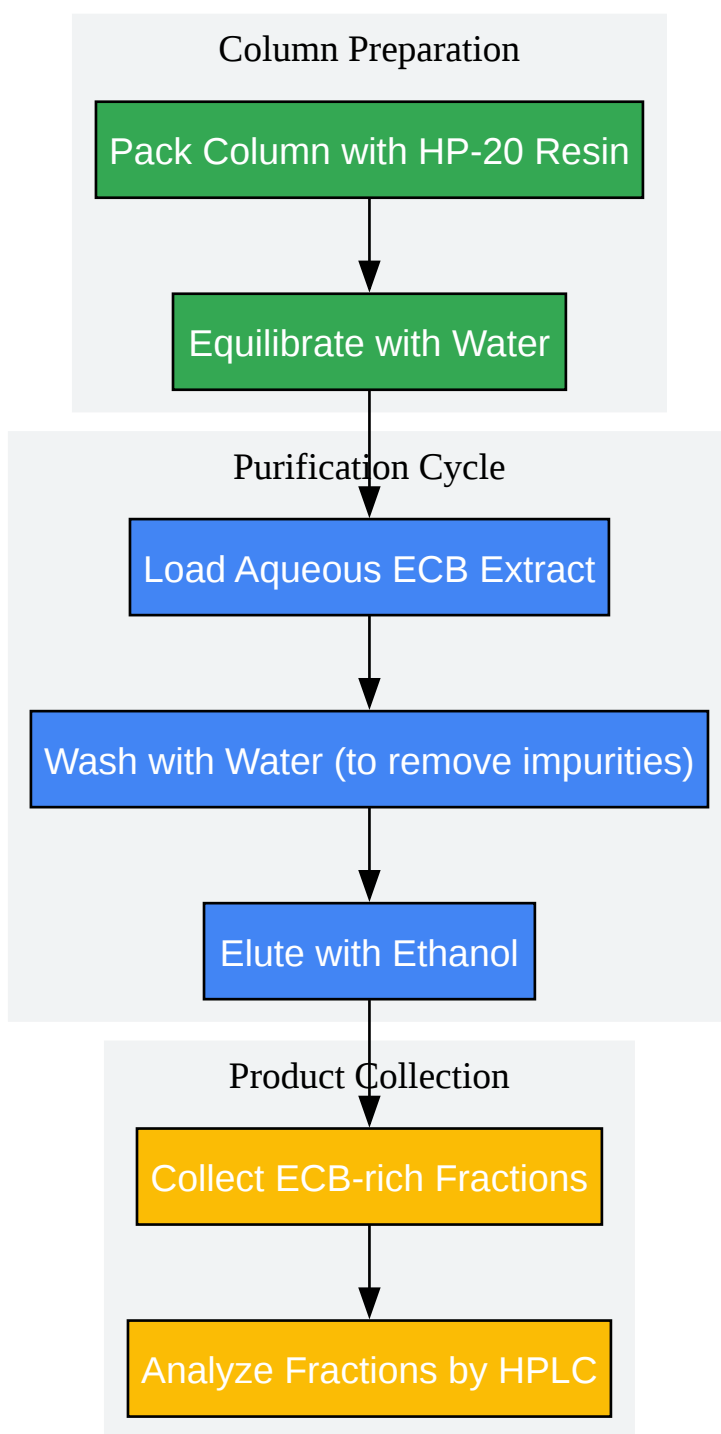
- Ethanol
- Membrane filtration system (e.g., 0.45 µm filter)
- Rotary evaporator
- Distilled water

Protocol:

- Extract 100 g of the collected mycelia with 1 L of ethanol solution.[\[1\]](#)
- Clarify the extract by membrane filtration to remove any remaining cellular debris.[\[1\]](#)
- Evaporate the ethanol from the filtrate to dryness using a rotary evaporator.[\[1\]](#)
- Re-dissolve the dried extract in distilled water to achieve a working concentration for subsequent purification steps.[\[1\]](#)

Initial Purification using Macroporous Resin Chromatography

This step serves to capture and concentrate Echinocandin B from the aqueous extract, separating it from more polar impurities.



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Caption: Macroporous Resin Chromatography Workflow.

Materials:

- Macroporous resin (HP-20 is recommended for its high adsorption and desorption performance)[1][5]
- Chromatography column
- Aqueous ECB extract
- Deionized water
- Ethanol

Protocol:

- Pre-treat the HP-20 resin by soaking in 95% (v/v) ethanol for 12 hours, followed by thorough washing with distilled water, and then vacuum drying.
- Pack a chromatography column with the pre-treated HP-20 resin.
- Equilibrate the column with deionized water.
- Load the aqueous ECB extract onto the column.
- Wash the column with deionized water to remove unbound impurities.
- Elute the bound Echinocandin B with an appropriate concentration of ethanol.
- Collect the eluate fractions and analyze for ECB concentration and purity using HPLC.

Quantitative Data for Macroporous Resin Selection:

Resin Type	Adsorption Capacity (mg/g)	Desorption Ratio (%)
HP-20	48.5	95.2
HZ-816	45.2	90.8
HPD-722	42.1	85.6
HPD-400	38.9	82.3
ADS-7	35.6	78.5
ADS-5	33.1	75.4
X-5	30.8	71.2
S-8	28.4	68.9
AB-8	25.7	65.1
NKA-9	22.3	60.7
Data adapted from a study evaluating various macroporous resins for ECB purification. [1]		

Under optimal conditions with HP-20 resin, the purity of ECB can be increased by 3.8-fold, from 23.2% in the broth to 88.5% in the eluent, with a recovery yield of 87.1%.[\[5\]](#)

Enzymatic Deacylation of Echinocandin B

This protocol describes the conversion of ECB to its nucleus (ECBN) using a deacylase enzyme from *Actinoplanes utahensis*.

Materials:

- Partially purified Echinocandin B
- Whole cells or cell-free extract of *Actinoplanes utahensis* NRRL 12052 (as the source of deacylase)[\[5\]](#)

- Phosphate buffer
- Methanol (for reaction termination)

Protocol:

- Prepare a reaction mixture containing the partially purified ECB and the deacylase source (*Actinoplanes utahensis* cells or extract) in a suitable buffer.
- Optimize the reaction conditions. Studies have shown optimal conditions to be a pH of 7.0 and a temperature of 26°C.[6]
- A substrate concentration of approximately 4 g/L has been found to support a high degree of bioconversion.[6]
- Incubate the reaction mixture under the optimized conditions. The reaction can be monitored over time by taking samples.
- Terminate the reaction by adding methanol.
- Centrifuge the reaction mixture to remove cells and precipitated proteins.
- Analyze the supernatant for the formation of ECBN using HPLC.

Intermediate and Final Purification of Echinocandin B Nucleus

This section describes a two-step chromatographic process to achieve high-purity ECBN.

3.5.1. Hydrophilic C18 Silica Gel Chromatography

Materials:

- ECBN solution from the deacylation step
- Hydrophilic C18 silica gel packing material
- Chromatography column

- 8% Ethanol in water (v/v)

Protocol:

- Pack a chromatography column with the hydrophilic C18 silica gel.
- Equilibrate the column with the starting mobile phase.
- Load the ECBN solution onto the column.
- Wash the column to remove any remaining impurities.
- Elute the ECBN using 8% ethanol as the eluant.[\[7\]](#)
- Collect and pool the fractions containing ECBN.

3.5.2. Preparative High-Performance Liquid Chromatography (HPLC)

This final step is crucial for achieving a highly purified ECBN product suitable for pharmaceutical applications.

Materials:

- Partially purified ECBN
- Preparative HPLC system
- Preparative C18 column
- Mobile Phase A: 1% Acetic acid in water
- Mobile Phase B: Methanol

Protocol:

- Dissolve the partially purified ECBN in a minimal amount of water.
- Equilibrate the preparative HPLC column with the initial mobile phase conditions.

- Inject the dissolved ECBN onto the column.
- Elute the ECBN using a gradient of methanol in 1.5% aqueous acetic acid. A common elution is with a mobile phase of methanol:1.5% aqueous acetic acid = 8:92.[8]
- Monitor the elution profile at an appropriate wavelength (e.g., 223 nm).
- Collect the fractions corresponding to the main ECBN peak.
- Analyze the purity of the collected fractions by analytical HPLC. Purity of >99% can be achieved with a total process yield of around 85%.[8]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

Instrumentation and Conditions:

- Column: ODS column (e.g., Shim-pack, VP-ODS, 4.6mm × 250 mm)[1]
- Mobile Phase: Methanol: Acetonitrile: Water (70:10:20, v/v/v)[1]
- Flow Rate: 1.0 ml/min[1]
- Detection: UV at 223 nm[1]
- Injection Volume: 10 µl
- Sample Preparation: All samples should be filtered through a 0.45 µm membrane prior to injection.[1]

Summary of Purification Performance

Purification Step	Key Reagents/Materials	Starting Purity	Final Purity	Recovery Yield
Macroporous Resin Chromatography	HP-20 Resin, Ethanol	~23.2% (in broth)	~88.5%	~87.1%[5]
Hydrophilic C18 & Prep HPLC	C18 Silica, Methanol, Acetic Acid	~88.5%	>99%	~85% (overall for this stage)[8]

Conclusion

The described multi-step chromatographic process provides a robust and scalable method for the purification of **Echinocandin B nucleus** from fermentation broth. The combination of macroporous resin chromatography for initial capture and concentration, followed by enzymatic deacylation and subsequent high-resolution preparative HPLC, allows for the production of high-purity ECBN, a critical starting material for the synthesis of important antifungal drugs. The detailed protocols and quantitative data presented in this application note serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

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- To cite this document: BenchChem. [Purification of Echinocandin B nucleus from fermentation broth using chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552922#purification-of-echinocandin-b-nucleus-from-fermentation-broth-using-chromatography]

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